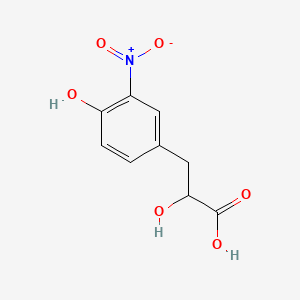
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H9NO6 It is characterized by the presence of both hydroxyl and nitro functional groups attached to a phenyl ring, along with a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid typically involves the nitration of 4-hydroxyphenylpropanoic acid. The process can be summarized as follows:
Nitration Reaction: 4-Hydroxyphenylpropanoic acid is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.
Purification: The reaction mixture is then neutralized and the product is extracted and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 4-amino-3-hydroxyphenylpropanoic acid.
Substitution: Formation of various ethers or esters depending on the substituents used.
科学研究应用
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid exerts its effects depends on its chemical structure. The hydroxyl and nitro groups can interact with various molecular targets, leading to different biological activities. For example:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-(4-nitrophenyl)propanoic acid: Lacks the additional hydroxyl group, which may affect its reactivity and biological activity.
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior.
Uniqueness
2-Hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which allows for a diverse range of chemical reactions and potential applications. The combination of these functional groups can enhance its reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
99358-35-7 |
|---|---|
分子式 |
C9H9NO6 |
分子量 |
227.17 g/mol |
IUPAC 名称 |
2-hydroxy-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9NO6/c11-7-2-1-5(3-6(7)10(15)16)4-8(12)9(13)14/h1-3,8,11-12H,4H2,(H,13,14) |
InChI 键 |
ZXWKIFIDQMWMKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1z)-3,3-Dimethylcyclohexylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13554811.png)
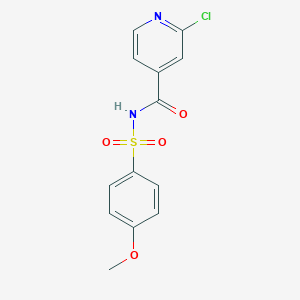

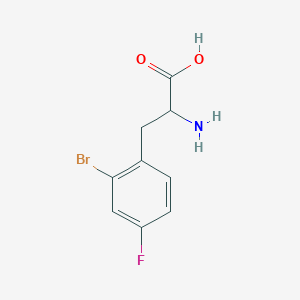

![2-[(3Z)-8-[(tert-butoxy)carbonyl]-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid](/img/structure/B13554847.png)
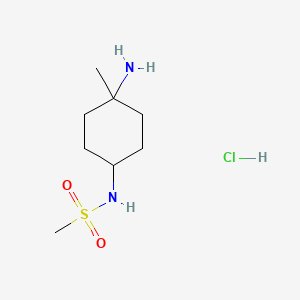
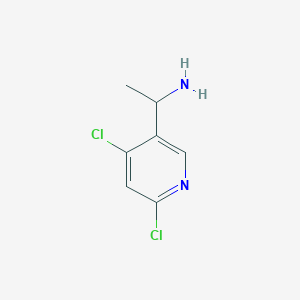
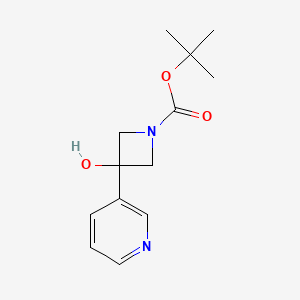
![2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13554865.png)

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


